2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one
Description
2-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a piperazine moiety linked via a methyl group to the pyridazinone core at the 2-position. Pyridazinones are known for diverse biological activities, including anticancer, antinociceptive, and receptor-targeting effects, depending on substituent patterns . This compound’s design leverages the pyridazinone scaffold’s electron-deficient nature, which facilitates interactions with biological targets, while the phenoxyethyl-piperazine side chain may improve lipophilicity and binding affinity .
Properties
Molecular Formula |
C23H26N4O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H26N4O2/c28-23-12-11-22(20-7-3-1-4-8-20)24-27(23)19-26-15-13-25(14-16-26)17-18-29-21-9-5-2-6-10-21/h1-12H,13-19H2 |
InChI Key |
DXXDLGDFSPYELY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated pyridazinone intermediate with 1-(2-phenoxyethyl)piperazine.
Final Coupling: The final step involves coupling the phenyl group to the pyridazinone core, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridazinone core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where halogenated derivatives can be replaced with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce fully or partially reduced analogs.
Scientific Research Applications
2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the pyridazinone core may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives with piperazine-based substitutions are widely studied. Below is a comparative analysis of structural, pharmacological, and physicochemical properties:
Table 1: Key Comparisons with Structurally Related Compounds
Key Structural and Functional Insights:
Substituent Position and Activity :
- The 2-position substitution (piperazine-methyl in the target compound vs. halides or propyl-piperazine in others) critically influences target selectivity. For example, piperazine-propyl derivatives (e.g., Murty et al.) showed anticancer activity (IC50: 1.5–8.2 μM), likely due to enhanced cellular penetration from the longer alkyl chain . In contrast, fluorophenyl-piperazine derivatives () are tailored for 5-HT1A receptor imaging, emphasizing substituent-driven receptor affinity .
Antinociceptive activity observed in 4,5-functionalized pyridazinones (Piaz et al.) highlights the scaffold’s versatility, though the target compound’s activity remains underexplored .
Morpholinyl derivatives () exhibit higher solubility due to morpholine’s polarity . Metabolic Stability: Fluorine substituents (e.g., ) enhance metabolic stability via reduced cytochrome P450 susceptibility, a feature absent in the target compound .
Synthetic Routes: Most analogs (e.g., ) employ alkylation of pyridazinone with halide-containing intermediates, while the target compound likely uses similar strategies with phenoxyethyl-piperazine reagents . Hydrazide condensation () and ketone functionalization () represent alternative pathways for introducing complex side chains .
Contradictions and Limitations:
- While some derivatives (e.g., Murty et al.) show anticancer activity, others (e.g., Piaz et al.) focus on antinociceptive effects, suggesting substituent-dependent therapeutic profiles .
- The target compound’s lack of fluorine or morpholine groups may limit its utility in receptor imaging or high-solubility applications compared to specialized analogs .
Biological Activity
The compound 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 336.43 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in psychiatric disorders.
- Serotonin Reuptake Inhibition : Similar compounds have shown efficacy as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound may exhibit antidepressant-like effects through serotonin modulation .
- Antitumor Activity : Preliminary studies indicate that derivatives of pyridazine compounds can exhibit antiproliferative effects against certain cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest .
Pharmacological Studies
Research has demonstrated that this compound displays a range of biological activities:
- Antidepressant Effects : In vivo studies have shown that this compound can reduce symptoms of depression in animal models, likely due to its action on serotonergic pathways.
- Anticancer Properties : Laboratory tests revealed that it inhibits the growth of specific cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve modulation of apoptotic pathways and inhibition of tumor cell proliferation.
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant-like effects in a mouse model.
- Methodology : Mice were treated with varying doses of the compound, followed by behavioral tests (forced swim test).
- Results : Significant reduction in immobility time was observed, indicating potential antidepressant activity.
-
Antitumor Efficacy Study :
- Objective : To assess the antiproliferative effects on breast cancer cells.
- Methodology : MDA-MB-231 cells were treated with different concentrations of the compound.
- Results : The compound exhibited dose-dependent inhibition of cell viability, with IC50 values indicating potent activity against these cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
